
1-Methyl-1H-pyrazol-4-sulfonamid
Übersicht
Beschreibung
1-Methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a methyl group at position 1, and a sulfonamide group at position 4. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
1-Methyl-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide derivative . Pyrazole and sulfonamide are known to possess many types of biological activities Similar compounds have shown antiproliferative activities against hela and c6 cell lines .
Mode of Action
It’s known that sulfonamides can inhibit and replace paba in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division .
Biochemical Pathways
It’s known that sulfonamides can inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Pharmacokinetics
It’s known that the compound is a white or off-white crystalline powder .
Result of Action
1-Methyl-1H-pyrazole-4-sulfonamide has been reported to show antiproliferative activity . Some of the tested compounds showed promising broad-spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .
Action Environment
It’s known that the compound is stable under normal storage conditions .
Biochemische Analyse
Biochemical Properties
1-methyl-1H-pyrazole-4-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as cyclooxygenase and carbonic anhydrase, inhibiting their activity. These interactions are crucial as they can modulate various physiological processes, including inflammation and pH regulation. The nature of these interactions involves the binding of 1-methyl-1H-pyrazole-4-sulfonamide to the active site of the enzymes, thereby preventing the substrate from accessing the active site and inhibiting the enzyme’s catalytic activity .
Cellular Effects
1-methyl-1H-pyrazole-4-sulfonamide has been observed to exert antiproliferative effects on various cell lines, including HeLa and C6 cells. It influences cell function by interfering with cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-1H-pyrazole-4-sulfonamide involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active sites of enzymes such as cyclooxygenase and carbonic anhydrase. This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of inflammatory mediators and regulation of pH levels. Additionally, 1-methyl-1H-pyrazole-4-sulfonamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-pyrazole-4-sulfonamide have been studied over various time periods. The compound has shown stability under standard storage conditions, maintaining its biochemical activity over time. Degradation can occur under extreme conditions, such as high temperatures or exposure to light. Long-term studies have indicated that 1-methyl-1H-pyrazole-4-sulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-pyrazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce inflammation without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
1-methyl-1H-pyrazole-4-sulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the metabolism of the compound into various metabolites, which can then be excreted from the body. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby altering the levels of metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-methyl-1H-pyrazole-4-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 1-methyl-1H-pyrazole-4-sulfonamide within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-methyl-1H-pyrazole-4-sulfonamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 1-methyl-1H-pyrazole-4-sulfonamide within cells can determine its specific biochemical effects and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of 1-methyl-1H-pyrazole-4-sulfonamide often employs continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts and automated systems helps in achieving consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-4-amine: Similar structure but with an amine group instead of a sulfonamide group.
1-Methyl-1H-pyrazole-4-boronic acid: Contains a boronic acid group, used in different chemical reactions.
1-Methyl-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group, offering different reactivity and applications.
Uniqueness: 1-Methyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.
Eigenschaften
IUPAC Name |
1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBBAOGRCDKLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537480 | |
| Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-68-9 | |
| Record name | 1-Methyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B1367385.png)

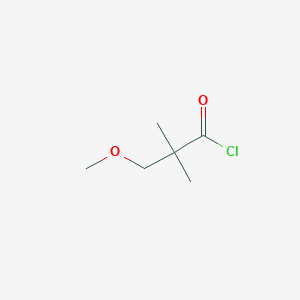
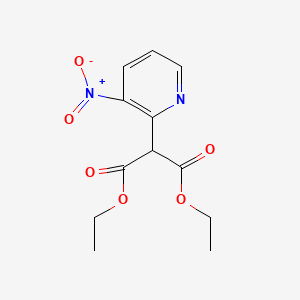
![1-Chloronaphtho[2,1-b]thiophene-2-carbonyl chloride](/img/structure/B1367395.png)
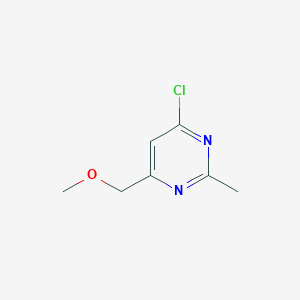
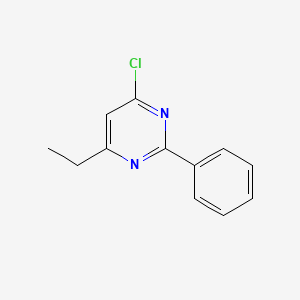
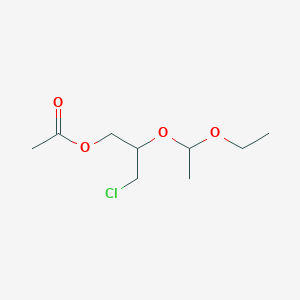

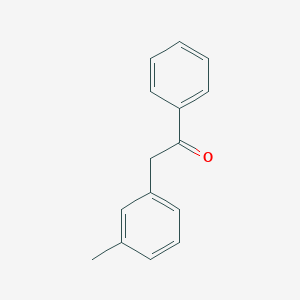
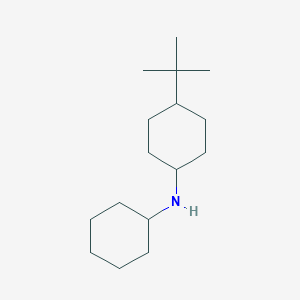
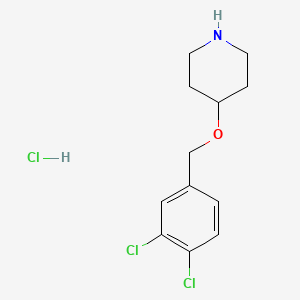
![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)
